1-(Prop-2-YN-1-YL)azepan-2-one
Overview
Description
1-(Prop-2-YN-1-YL)azepan-2-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is also known by its IUPAC name, 1-(2-propynyl)-2-azepanone . This compound is characterized by the presence of an azepanone ring substituted with a propynyl group at the nitrogen atom.
Preparation Methods
The synthesis of 1-(Prop-2-YN-1-YL)azepan-2-one typically involves the reaction of azepan-2-one with propargyl bromide under basic conditions . The reaction is carried out in a suitable solvent, such as toluene, with a phase-transfer catalyst like tetrabutylammonium bromide to facilitate the reaction . The reaction mixture is then stirred at room temperature until the completion of the reaction, followed by purification to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Prop-2-YN-1-YL)azepan-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(Prop-2-YN-1-YL)azepan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Prop-2-YN-1-YL)azepan-2-one involves its interaction with molecular targets through covalent bonding. The propynyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of stable adducts . This interaction can modulate the activity of enzymes and proteins, thereby exerting its effects on biological systems .
Comparison with Similar Compounds
1-(Prop-2-YN-1-YL)azepan-2-one can be compared with similar compounds such as:
1-(Prop-2-YN-1-YL)piperidin-2-one: Similar structure but with a piperidine ring instead of an azepanone ring.
1-(Prop-2-YN-1-YL)azepan-3-one: Similar structure but with the propynyl group attached at a different position on the azepanone ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-prop-2-ynylazepan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-7-10-8-5-3-4-6-9(10)11/h1H,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVBIUDCJKPZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260648 | |
Record name | Hexahydro-1-(2-propyn-1-yl)-2H-azepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23266-25-3 | |
Record name | Hexahydro-1-(2-propyn-1-yl)-2H-azepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23266-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1-(2-propyn-1-yl)-2H-azepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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